
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate (IPAM-4-IBP-5-MTC) is an organic compound that belongs to the family of thiophenes. It has been studied for its potential applications in medicine and other areas of research.
Scientific Research Applications
Organic Synthesis and Building Blocks
IPAT is a pinacol boronic ester, which places it among highly valuable building blocks in organic synthesis . Unlike many protocols for functionalizing alkyl boronic esters, protodeboronation of IPAT remains relatively unexplored. However, recent advancements have shed light on its potential applications.
Catalytic Protodeboronation
Catalytic protodeboronation of IPAT has been investigated using a radical approach. This process allows for the removal of the boron moiety, transforming IPAT into a reactive intermediate. Notably, this method enables formal anti-Markovnikov alkene hydromethylation, a transformation previously unknown .
Hydromethylation of Alkenes
By pairing catalytic protodeboronation with a Matteson–CH2– homologation, researchers have achieved hydromethylation of alkenes. This valuable reaction sequence has been applied to methoxy-protected ( )-D8-THC and cholesterol, demonstrating its versatility .
Total Synthesis of Natural Products
IPAT’s protodeboronation has found application in the formal total synthesis of specific natural products. For instance:
Limitations and Stability
Despite its promise, IPAT and other organoboron compounds face challenges related to air and moisture stability. Researchers continue to explore strategies to enhance stability and broaden the scope of boron chemistry .
properties
IUPAC Name |
propan-2-yl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO2S/c1-11(2)10-14-6-8-15(9-7-14)16-13(5)23-18(20)17(16)19(21)22-12(3)4/h6-9,11-12H,10,20H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSKOKWBRZTQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)N)C(=O)OC(C)C)C2=CC=C(C=C2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-3-phenylpropan-1-one](/img/structure/B2784825.png)
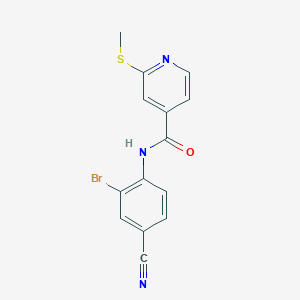
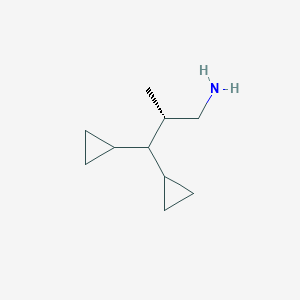

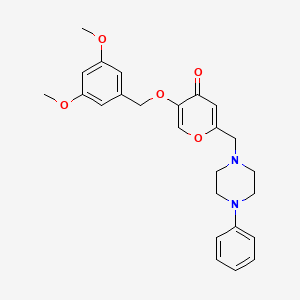
![N'-[(1E)-(2-chloro-1,3-thiazol-5-yl)methylidene]furan-2-carbohydrazide](/img/structure/B2784832.png)
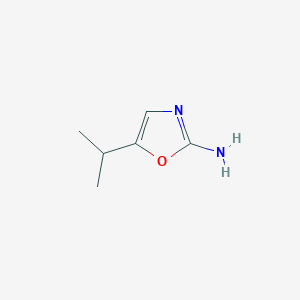
![(4-Fluorophenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2784839.png)
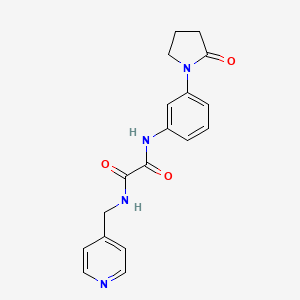
![Bis(1-[3-(dimethylamino)propyl]guanidine), sulfuric acid](/img/structure/B2784841.png)
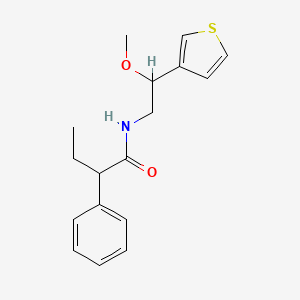
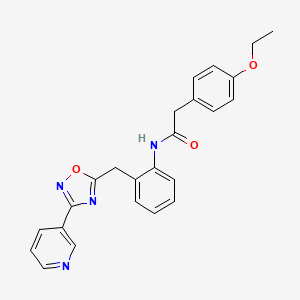
![1-methyl-5-(2-oxo-2-piperidinoethyl)[1,2,4]triazolo[4,3-a]quinoxalin-4(5H)-one](/img/structure/B2784845.png)
